Octadeca-11,14,17-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadeca-11,14,17-trienoic acid is a polyunsaturated fatty acid with three conjugated double bonds located at the 11th, 14th, and 17th carbon positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-11,14,17-trienoic acid typically involves the dehydrogenation of precursor fatty acids. One common method is the enzymatic oxidation of octadeca-9,12,15-trienoic acid (α-linolenic acid) using specific desaturase enzymes
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources such as plant oils. For example, tung oil and bitter gourd oil are rich sources of conjugated linolenic acids, including this compound . The extraction process typically involves solvent extraction followed by purification using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Octadeca-11,14,17-trienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: The double bonds in this compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Hydrogenation reactions using hydrogen gas and metal catalysts such as palladium or nickel are commonly employed.
Substitution: Halogenation reactions using halogens like chlorine or bromine can occur at the double bonds.
Major Products Formed
Oxidation: Hydroperoxides, hydroxylated fatty acids, and other oxygenated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Wissenschaftliche Forschungsanwendungen
Octadeca-11,14,17-trienoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds and polymers.
Biology: Studied for its role in cell signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of drying oils, coatings, and resins.
Wirkmechanismus
The mechanism of action of octadeca-11,14,17-trienoic acid involves its incorporation into cellular lipids and subsequent oxidation to form lipid hydroperoxides. These hydroperoxides can induce ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides . The compound targets acyl-CoA synthetase long-chain isoform 1, which promotes its incorporation into neutral lipids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadeca-9,11,13-trienoic acid: Another conjugated linolenic acid with double bonds at different positions.
Octadeca-9,12,15-trienoic acid (α-linolenic acid): A non-conjugated linolenic acid with double bonds at the 9th, 12th, and 15th positions.
Octadeca-11,13,15-trienoic acid: A similar compound with double bonds at the 11th, 13th, and 15th positions.
Uniqueness
Octadeca-11,14,17-trienoic acid is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
143921-54-4 |
---|---|
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
octadeca-11,14,17-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2,4-5,7-8H,1,3,6,9-17H2,(H,19,20) |
InChI-Schlüssel |
LFCMMUZYHKOHEK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC=CCC=CCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.